3-(4-(5-(3-(Trifluoromethyl)phenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(5-(3-(Trifluoromethyl)phenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is a synthetic organic compound characterized by the presence of a trifluoromethylphenyl group, a furan ring, a carbonothioyl functional group, a piperazine ring, and a propanenitrile group. The combination of these diverse structural elements endows the compound with unique chemical and physical properties, which make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(5-(3-(Trifluoromethyl)phenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile typically involves multi-step organic reactions. A general synthetic route may include:
Preparation of 3-(Trifluoromethyl)phenyl Derivative: : Starting with a 3-(trifluoromethyl)benzene, functionalize the benzene ring to introduce necessary substituents for further transformations.
Formation of Furan Ring: : Condense the functionalized benzene with appropriate starting materials under controlled conditions to form the furan ring, typically using cyclization reactions.
Introduction of Carbonothioyl Group: : Introduce the carbonothioyl group (C=S) through reactions involving thiocarbonyl compounds under conditions that favor thiocarbonylation.
Formation of Piperazine Ring: : React intermediates with appropriate reagents to form the piperazine ring, often involving nucleophilic substitution reactions.
Attachment of Propanenitrile Group: : Finalize the synthesis by attaching the propanenitrile group (–CH2CN) through nitrile forming reactions, such as dehydration of amides or nucleophilic substitution of halides with cyanide ions.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis procedures while ensuring safety, cost-effectiveness, and sustainability. These methods may incorporate batch reactors for precise control of reaction conditions and the use of automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, which can be facilitated by oxidizing agents like peroxides or catalysts.
Reduction: : Reduction reactions can target the carbonothioyl group to form the corresponding alcohol or thiol, utilizing reagents like lithium aluminum hydride (LiAlH4).
Substitution: : The trifluoromethylphenyl and piperazine rings are amenable to nucleophilic and electrophilic substitution reactions, which can be catalyzed under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: : Peroxides, KMnO4, OsO4.
Reducing Agents: : LiAlH4, NaBH4, catalytic hydrogenation.
Catalysts: : Transition metal catalysts (Pd, Pt, Ni) for various transformations.
Major Products Formed
Depending on the reaction conditions and reagents used, the products formed can include oxidized derivatives of the furan ring, reduced alcohols/thiols, and various substituted derivatives of the piperazine and phenyl groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: : Its unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules.
Catalysis: : It can serve as a ligand or catalyst precursor in various catalytic reactions.
Biology
Drug Design: : Its piperazine and nitrile functionalities make it a potential scaffold for developing new pharmaceuticals, particularly for targeting enzymes or receptors.
Medicine
Therapeutic Agents: : Investigated for potential use as an antiviral, anticancer, or antimicrobial agent due to its unique functional groups which can interact with biological targets.
Industry
Material Science: : Used in the development of advanced materials, such as polymers and coatings, with specific chemical resistance or mechanical properties.
Mechanism of Action
The compound's mechanism of action in biological systems is often related to its ability to interact with specific molecular targets, such as enzymes, receptors, or nucleic acids. The trifluoromethyl group is known to enhance the binding affinity and metabolic stability of the molecule, while the piperazine ring can interact with neurotransmitter receptors. Its activity can involve modulation of enzyme activity, inhibition of receptor-ligand interactions, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-(5-(3-(Trifluoromethyl)phenyl)furan-2-carbonyl)piperazin-1-yl)propanamide
3-(4-(5-(3-(Trifluoromethyl)phenyl)furan-2-carbonothioyl)piperazin-1-yl)butanenitrile
3-(4-(5-(3-(Trifluoromethyl)phenyl)pyrrole-2-carbonothioyl)piperazin-1-yl)propanenitrile
Highlighting Uniqueness
Compared to other similar compounds, 3-(4-(5-(3-(Trifluoromethyl)phenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile stands out due to its specific combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties. This balance can lead to higher bioavailability and specificity in binding to biological targets, making it a compound of significant interest in both academic research and industrial applications.
Properties
IUPAC Name |
3-[4-[5-[3-(trifluoromethyl)phenyl]furan-2-carbothioyl]piperazin-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3OS/c20-19(21,22)15-4-1-3-14(13-15)16-5-6-17(26-16)18(27)25-11-9-24(10-12-25)8-2-7-23/h1,3-6,13H,2,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOKKXOGWBHZGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC#N)C(=S)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.